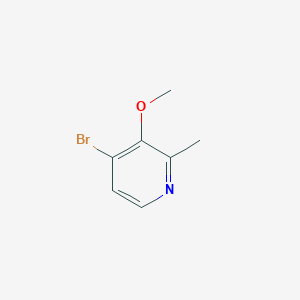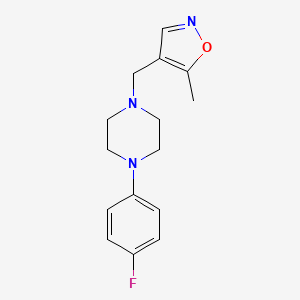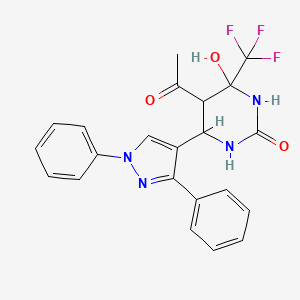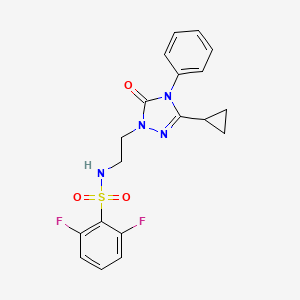![molecular formula C27H22N6O3S2 B2687209 6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 850912-14-0](/img/no-structure.png)
6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22N6O3S2 and its molecular weight is 542.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study by Dangi, Hussain, and Talesara (2011) involved the synthesis of compounds similar in structure to the specified chemical. These compounds were characterized using IR, 1H NMR, 13C NMR, and mass studies, highlighting their potential as chemotherapeutic agents (Dangi, Hussain, & Talesara, 2011).
Antifungal Properties
- Research by Jafar et al. (2017) on derivatives with structural similarities to the specified chemical showed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, suggesting its potential in developing antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antimicrobial Activities
- Patel et al. (2013) synthesized compounds with structural resemblances to the chemical . These compounds were evaluated for their antimicrobial activities, suggesting their utility in addressing bacterial and fungal infections (Patel, Gor, Patel, Shah, & Maninagar Jarodwala, 2013).
Anticancer Potential
- A study by Abdellatif et al. (2014) explored the antitumor activity of compounds structurally similar to the specified chemical on the MCF-7 human breast adenocarcinoma cell line. This indicates potential applications in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antioxidant Activity
- El‐Mekabaty (2015) conducted research on heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, similar to the chemical , and evaluated them as antioxidants. Some compounds showed activities nearly equal to ascorbic acid (El‐Mekabaty, 2015).
Analgesic and Anti-Inflammatory Properties
- Research by Auzzi et al. (1983) on pyrazolo[1,5-a]pyrimidines, structurally related to the specified chemical, showed promising analgesic and anti-inflammatory properties without ulcerogenic activity (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Properties
| 850912-14-0 | |
Molecular Formula |
C27H22N6O3S2 |
Molecular Weight |
542.63 |
IUPAC Name |
6-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H22N6O3S2/c1-36-19-11-9-17(10-12-19)22-14-21(23-8-5-13-37-23)31-33(22)24(34)16-38-27-29-25-20(26(35)30-27)15-28-32(25)18-6-3-2-4-7-18/h2-13,15,22H,14,16H2,1H3,(H,29,30,35) |
InChI Key |
ASNFJEAAAOTRMT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=CS6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B2687130.png)


![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2687133.png)
![2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2687134.png)

![10-nitro-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2687140.png)

![4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2687143.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2687144.png)

![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-thiophenesulfonohydrazide](/img/structure/B2687146.png)
![(1R,5R,6R)-6-(Trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2687147.png)
